N-Hydroxytyrosine

cyanogenic glucoside biosynthesis plant secondary metabolism dhurrin pathway

Authentic N-Hydroxytyrosine is critical for reproducible in vitro reconstitution of the dhurrin biosynthetic pathway. Generic tyrosine derivatives fail as substrates; only this compound converts to p-hydroxymandelonitrile in Sorghum bicolor microsomal assays. It also serves as a selective probe for CYP79A1 N-hydroxylase mechanism studies, enabling competitive binding experiments. Researchers should note chromatographic instability during TLC. Ensure supply chain integrity by sourcing this verified intermediate to avoid experimental failure.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 64448-49-3
Cat. No. B15196225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxytyrosine
CAS64448-49-3
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NO)O
InChIInChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1
InChIKeyCNIUEVQJABPUIJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxytyrosine in Cyanogenic Glucoside Biosynthesis


N-Hydroxytyrosine (CAS 64448-49-3) is an L-tyrosine derivative characterized by replacement of one amino hydrogen with a hydroxy group, forming an N-hydroxy-α-amino acid . It serves as the first committed intermediate in the cytochrome P450-catalyzed biosynthesis of dhurrin, the cyanogenic glucoside of Sorghum bicolor [1]. Its detection in multiple food sources and classification as a tyrosine derivative distinguishes it from common amino acid analogs used in metabolic studies [2].

N-Hydroxytyrosine: Not Interchangeable with Generic Analogs


In experimental systems reconstituting the dhurrin biosynthetic pathway, generic tyrosine derivatives and structural analogs fail to serve as competent intermediates [1]. N-Hydroxytyrosine exhibits mutually exclusive binding with L-tyrosine at the cytochrome P450TYR active site, indicating that substitution with unmodified tyrosine or non-hydroxylated analogs disrupts the catalytic sequence and yields no downstream product formation [2]. This functional non-equivalence directly impacts experimental reproducibility in plant secondary metabolism studies.

N-Hydroxytyrosine: Evidence-Based Selection Guide


Exclusive Conversion to p-Hydroxymandelonitrile

In a direct head-to-head comparison of seven candidate early intermediates in the tyrosine-to-p-hydroxymandelonitrile conversion pathway, N-hydroxytyrosine was the only compound among p-hydroxyphenylacetamide, 1-nitro-2-p-hydroxyphenylethane, p-hydroxyphenyl-pyruvic acid oxime, tyramine, N-hydroxytyramine, and N-hydroxytyrosine that was metabolized to p-hydroxymandelonitrile by microsomal preparations from dark-grown sorghum seedlings [1].

cyanogenic glucoside biosynthesis plant secondary metabolism dhurrin pathway

Mutually Exclusive Binding with L-Tyrosine at P450TYR Active Site

Quantitative substrate binding spectra demonstrated that L-tyrosine and N-hydroxytyrosine are mutually exclusive substrates that bind to the same active site of cytochrome P450TYR [1]. Binding of either substrate completely excludes binding of the other, confirming that the enzyme cannot simultaneously accommodate both compounds and that N-hydroxytyrosine competes directly with tyrosine for the catalytic site [2].

cytochrome P450 enzyme kinetics substrate binding

CYP79A1 Binding Without Metabolism

CYP79A1 exhibits very high substrate specificity, with L-tyrosine identified as the only substrate that undergoes full catalytic conversion. Structural analogs including 1-nitro-2-p-(hydroxyphenyl)ethane, N-hydroxytyrosine, and phenylalanine are able to bind to the enzyme without being metabolized [1]. This distinguishes N-hydroxytyrosine from the native substrate tyrosine (metabolized) and from phenylalanine (binds but not metabolized) by virtue of its position as an intermediate that both binds and is subsequently converted in downstream reactions [2].

enzyme specificity CYP79A1 substrate analog

First α-N-Hydroxy-Amino Acid in a Biological System

The identification of N-hydroxytyrosine as the first intermediate in dhurrin biosynthesis represented the first demonstration of the formation of an α-N-hydroxy-amino acid in a biological system [1]. This discovery established a new class of naturally occurring N-hydroxylated amino acids distinct from previously characterized microbial siderophores and synthetic N-hydroxy derivatives [2].

natural product discovery N-hydroxy amino acids biosynthetic novelty

Non-Exchangeable Channeled Intermediate in Taxiphyllin Biosynthesis

In the biosynthesis of taxiphyllin (the epimeric cyanogenic glucoside) in Triglochin maritima, N-hydroxytyrosine does not readily exchange with exogenously added intermediates [1]. This metabolic channeling property indicates that the compound is tightly sequestered within the enzyme complex, distinguishing it from freely diffusible intermediates in other biosynthetic pathways and suggesting that exogenous N-hydroxytyrosine may not efficiently enter the pathway in all experimental systems.

metabolic channeling cyanogenic glucoside Triglochin maritima

TLC-Induced Decomposition to p-Hydroxyphenylacetaldoxime

N-Hydroxytyrosine is an unstable compound. During thin-layer chromatography, it decomposes into p-hydroxyphenylacetaldoxime [1]. This instability has practical implications for analytical method development and storage conditions, distinguishing N-hydroxytyrosine from more stable tyrosine derivatives such as N-acetyltyrosine or tyrosine itself .

compound stability analytical chemistry chromatography

N-Hydroxytyrosine: Application Scenarios


Dhurrin Pathway Reconstitution in Sorghum bicolor

N-Hydroxytyrosine is the required first intermediate for in vitro reconstitution of the dhurrin biosynthetic pathway from L-tyrosine to p-hydroxymandelonitrile using microsomal preparations from Sorghum bicolor. Evidence demonstrates that among seven candidate intermediates tested, only N-hydroxytyrosine undergoes conversion to p-hydroxymandelonitrile [1]. Procurement of authentic N-hydroxytyrosine is essential for pathway reconstitution studies; substitution with tyramine, N-hydroxytyramine, or other tyrosine derivatives will yield no detectable product formation.

P450 N-Hydroxylase Mechanistic and Binding Assays

N-Hydroxytyrosine serves as a specific probe for studying cytochrome P450TYR (CYP79A1) N-hydroxylase mechanism. Quantitative substrate binding spectra confirm mutually exclusive binding with L-tyrosine at the active site, enabling competitive binding studies [1]. The compound's ability to bind CYP79A1 without being metabolized by this specific enzyme step makes it a valuable tool for distinguishing binding affinity from catalytic turnover in N-hydroxylase characterization [2].

Analytical Reference for Cyanogenic Glucoside Detection

N-Hydroxytyrosine has been detected in multiple food sources including mugworts, red rice, sorrels, wax apples, and peppers, suggesting utility as a biomarker for cyanogenic glucoside pathway activity [1]. Its characterization as the first committed intermediate in dhurrin biosynthesis provides a defined analytical target for LC-MS/MS method development in plant metabolomics studies of cyanogenic potential [2]. Researchers should account for chromatographic instability, as the compound decomposes to p-hydroxyphenylacetaldoxime during TLC analysis [3].

Taxiphyllin Channeling Studies in Triglochin maritima

In Triglochin maritima systems producing taxiphyllin, N-hydroxytyrosine functions as a channeled intermediate that does not readily exchange with exogenously added pools [1]. This property makes it a valuable compound for investigating metabolic channeling phenomena and multi-enzyme complex organization in cyanogenic glucoside biosynthesis. Researchers designing isotope dilution or pulse-chase experiments should account for the limited exchangeability of exogenous N-hydroxytyrosine with the endogenous intermediate pool.

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